molecular formula C10H23NO B13556278 5-(Aminomethyl)-3,3-dimethylheptan-4-ol

5-(Aminomethyl)-3,3-dimethylheptan-4-ol

Cat. No.: B13556278
M. Wt: 173.30 g/mol
InChI Key: YUEHOFTWJITJNE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3-dimethylheptan-4-ol is an organic compound with a unique structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as 3,3-dimethylheptan-4-one, using an amine source like ammonia or an amine derivative. The reaction typically requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethylheptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylheptan-4-one or 3,3-dimethylheptanal.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethylheptan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylheptan-4-one: A precursor in the synthesis of 5-(Aminomethyl)-3,3-dimethylheptan-4-ol.

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in different applications.

    5-Hydroxymethylfurfural: A compound with a hydroxyl group, used in various chemical transformations.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse scientific and industrial uses.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-(aminomethyl)-3,3-dimethylheptan-4-ol

InChI

InChI=1S/C10H23NO/c1-5-8(7-11)9(12)10(3,4)6-2/h8-9,12H,5-7,11H2,1-4H3

InChI Key

YUEHOFTWJITJNE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C(C)(C)CC)O

Origin of Product

United States

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